molecular formula C18H20N4O4 B14468125 (1R,2R)-N~1~,N~2~-Bis(4-nitrophenyl)cyclohexane-1,2-diamine CAS No. 71603-18-4

(1R,2R)-N~1~,N~2~-Bis(4-nitrophenyl)cyclohexane-1,2-diamine

Cat. No.: B14468125
CAS No.: 71603-18-4
M. Wt: 356.4 g/mol
InChI Key: MQEOKKPDURJGAL-QZTJIDSGSA-N
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Description

(1R,2R)-N~1~,N~2~-Bis(4-nitrophenyl)cyclohexane-1,2-diamine is a synthetic organic compound characterized by the presence of two nitrophenyl groups attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-N~1~,N~2~-Bis(4-nitrophenyl)cyclohexane-1,2-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane-1,2-diamine and 4-nitrobenzaldehyde.

    Condensation Reaction: The cyclohexane-1,2-diamine undergoes a condensation reaction with 4-nitrobenzaldehyde in the presence of a suitable catalyst, such as an acid or base, to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-N~1~,N~2~-Bis(4-nitrophenyl)cyclohexane-1,2-diamine can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of (1R,2R)-N~1~,N~2~-Bis(4-aminophenyl)cyclohexane-1,2-diamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives with different functional groups.

Scientific Research Applications

(1R,2R)-N~1~,N~2~-Bis(4-nitrophenyl)cyclohexane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R)-N~1~,N~2~-Bis(4-nitrophenyl)cyclohexane-1,2-diamine involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, while the cyclohexane-1,2-diamine core can interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-N~1~,N~2~-Bis(4-aminophenyl)cyclohexane-1,2-diamine: A reduced derivative with amino groups instead of nitro groups.

    (1R,2R)-N~1~,N~2~-Bis(4-methoxyphenyl)cyclohexane-1,2-diamine: A derivative with methoxy groups instead of nitro groups.

Uniqueness

(1R,2R)-N~1~,N~2~-Bis(4-nitrophenyl)cyclohexane-1,2-diamine is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

71603-18-4

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

(1R,2R)-1-N,2-N-bis(4-nitrophenyl)cyclohexane-1,2-diamine

InChI

InChI=1S/C18H20N4O4/c23-21(24)15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20-14-7-11-16(12-8-14)22(25)26/h5-12,17-20H,1-4H2/t17-,18-/m1/s1

InChI Key

MQEOKKPDURJGAL-QZTJIDSGSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CCC(C(C1)NC2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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